molecular formula C17H19NO2 B2458141 N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide CAS No. 1156641-66-5

N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide

Cat. No.: B2458141
CAS No.: 1156641-66-5
M. Wt: 269.344
InChI Key: UEMOPSVPRBBXSW-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Structure Analysis Using IUPAC Nomenclature

The IUPAC name of the compound is N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide . Its molecular formula is C₁₇H₁₉NO₂ , with a molecular weight of 269.34 g/mol. The structure consists of:

  • A phenyl ring substituted at position 3 with a 1-hydroxyethyl group (–CH(OH)CH₃).
  • An acetamide moiety (–NH–CO–CH₂–) linking the phenyl ring to a 4-methylphenyl group (a toluene derivative).

Key structural features include:

  • Stereochemistry : The hydroxyethyl group introduces chirality at the carbon adjacent to the hydroxyl group.
  • Functional Groups : The presence of a hydroxyl group, amide bond, and aromatic rings enables hydrogen bonding and π–π interactions.

X-ray Crystallography and Conformational Studies

While direct crystallographic data for this compound is not publicly available, insights can be drawn from analogous acetamide derivatives. For example:

  • Dihedral Angles : In structurally related compounds, such as N-(3-hydroxy-4-methylphenyl)acetamide , the dihedral angle between the amide group and the aromatic ring is typically ~90° to minimize steric strain.
  • Hydrogen Bonding : The hydroxyl group on the phenyl ring may participate in intramolecular or intermolecular hydrogen bonds, as observed in similar phenolic acetamides.

A hypothetical conformational analysis suggests:

  • Planar Amide Group : The acetamide moiety adopts a planar geometry due to resonance stabilization.
  • Torsion Angles : The methyl group on the 4-methylphenyl ring may adopt an anti conformation relative to the acetamide linker to reduce steric hindrance.

Comparative Analysis with Structural Analogues (Phenylacetamide Derivatives)

The compound’s structural features can be contrasted with phenylacetamide derivatives to highlight its uniqueness.

Table 1: Comparative Structural Features of Phenylacetamide Derivatives
Compound Substituents Molecular Formula Key Functional Groups
This compound 3-Hydroxyethylphenyl, 4-methylphenyl C₁₇H₁₉NO₂ Hydroxyl, amide, methyl, aromatic rings
N-(3-Hydroxy-4-methylphenyl)acetamide 3-Hydroxy, 4-methylphenyl C₉H₁₁NO₂ Hydroxyl, amide, methyl
N-[4-(2-Hydroxyethyl)phenyl]acetamide 4-Hydroxyethylphenyl C₁₀H₁₃NO₂ Hydroxyl, amide, ethyl
N-(4-Methylphenyl)-2-phenylacetamide 4-Methylphenyl, phenyl C₁₅H₁₅NO Amide, methyl, aromatic rings
Key Observations:
  • Substituent Positioning :

    • The 3-hydroxyethyl group on the phenyl ring distinguishes this compound from analogues like N-(3-hydroxy-4-methylphenyl)acetamide , where the hydroxyl is directly attached to the ring.
    • The 4-methylphenyl group enhances hydrophobicity compared to unsubstituted phenyl groups in simpler acetamides.
  • Hydrogen Bonding Potential :

    • The hydroxyethyl group enables additional hydrogen bonding compared to non-hydroxylated derivatives like N-(4-methylphenyl)-2-phenylacetamide .
  • Electronic Effects :

    • The methyl group on the 4-methylphenyl ring donates electron density via inductive effects, potentially influencing reactivity or bioactivity.

Properties

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-8-14(9-7-12)10-17(20)18-16-5-3-4-15(11-16)13(2)19/h3-9,11,13,19H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMOPSVPRBBXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-(1-hydroxyethyl)aniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenoxy)acetamide
  • N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C_{10}H_{13}NO_{2}
  • Molecular Weight : 179.22 g/mol

This compound features a hydroxyethyl group, which enhances its ability to form hydrogen bonds with biological molecules, and two phenyl rings that contribute to hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyethyl group allows for potential hydrogen bonding, while the phenyl rings can engage in hydrophobic interactions, influencing enzyme or receptor activity. These interactions can lead to various biological effects, including analgesic and anti-inflammatory activities.

Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. For instance, studies on related acetamides have demonstrated their ability to inhibit pain pathways without significant hepatotoxicity, making them suitable candidates for further exploration in pain management therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By modulating inflammatory pathways through its interactions with specific receptors or enzymes, it may offer therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnalgesic, Anti-inflammatoryTBD
N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenoxy)acetamideSimilarTBDTBD

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic activity of various acetamides, including this compound. The results indicated significant analgesic effects comparable to established analgesics but with reduced hepatotoxicity .

Study 2: Mechanistic Insights

In another investigation, the compound's mechanism was explored using in vitro assays. The findings suggested that the compound effectively modulates pain signaling pathways by interacting with specific receptors involved in nociception .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR : Detect amide C=O stretching (~1650 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 298.1) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?

Advanced Research Question

  • Assay Validation : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Compare results with positive controls (e.g., known enzyme inhibitors) .
  • Solubility Considerations : Use co-solvents (DMSO ≤0.1%) or pro-drug formulations to improve bioavailability in aqueous assays .
  • Target Selectivity Profiling : Perform kinase or receptor panel screens to identify off-target effects that may explain contradictions .

What computational approaches are recommended to predict the binding affinity of this compound to potential biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

How can researchers design experiments to elucidate the metabolic pathways and degradation products of this compound?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Stability Studies : Expose the compound to pH gradients (1–13) and UV light to identify hydrolytic or photolytic degradation products .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic fate in vivo .

What strategies are effective for resolving low solubility issues during in vivo studies of this acetamide derivative?

Advanced Research Question

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins for parenteral administration .

How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups) and test bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydroxyethyl group) using 3D alignment tools like MOE .
  • Data Analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with assay outcomes .

What are the best practices for validating the compound’s anti-inflammatory or anticancer activity in preclinical models?

Advanced Research Question

  • In Vivo Models : Use xenograft mice (e.g., HCT-116 colon cancer) with dose escalation (10–100 mg/kg, oral/IP) .
  • Biomarker Analysis : Quantify IL-6, TNF-α (inflammation) or caspase-3, Bcl-2 (apoptosis) via ELISA or Western blot .
  • Toxicology Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.